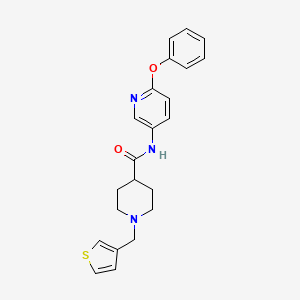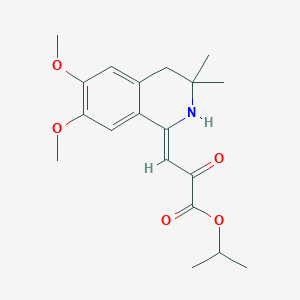![molecular formula C22H27F3N2O2 B5965149 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have several biochemical and physiological effects. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory retention. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific receptors in the brain, which makes it an ideal tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in the treatment of neurological disorders and other diseases.
合成方法
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde and 2-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to obtain the final product. The synthesis of this compound has been reported in several studies, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a diagnostic tool for certain diseases.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O2/c1-3-29-21-14-17(8-9-20(21)28-2)15-26-10-12-27(13-11-26)16-18-6-4-5-7-19(18)22(23,24)25/h4-9,14H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKRRRSMJYSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![4-[(4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5965079.png)
![3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)

![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)


![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)